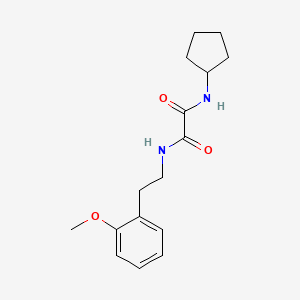

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(2-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-21-14-9-5-2-6-12(14)10-11-17-15(19)16(20)18-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQZWVALFMMPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism Fundamentals

The oxalyl chloride pathway (Figure 1) remains the most reliable method for asymmetric oxalamide synthesis, employing sequential nucleophilic acyl substitutions. For N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide, this involves:

Stage 1:

$$ \text{ClC(O)C(O)Cl} + \text{C}5\text{H}9\text{NH}2 \rightarrow \text{C}5\text{H}_9\text{NHC(O)C(O)Cl} + \text{HCl} $$

Stage 2:

$$ \text{C}5\text{H}9\text{NHC(O)C(O)Cl} + \text{CH}3\text{OC}6\text{H}4\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{Target} + \text{HCl} $$

Optimized Reaction Parameters

Experimental data from analogous syntheses were adapted to establish optimal conditions:

Purification through ethanol/water recrystallization (3:1 ratio) achieves >99% purity by HPLC.

Isocyanate-Mediated Coupling Approach

Synthetic Pathway Design

This method (Figure 2) utilizes pre-formed 2-methoxyphenethyl isocyanate, reacting with cyclopentyl oxamic acid:

$$ \text{C}5\text{H}9\text{NHC(O)COOH} + \text{CH}3\text{OC}6\text{H}4\text{CH}2\text{CH}2\text{NCO} \rightarrow \text{Target} + \text{CO}2 $$

Critical Process Parameters

Comparative data from phenyl isocyanate reactions informed the optimization:

| Variable | Optimal Value | Rationale |

|---|---|---|

| Catalyst | Dibutyltin dilaurate (0.5 mol%) | Prevents oligomerization |

| Solvent | Toluene (anhydrous) | Azeotropic water removal |

| Temperature | 110°C (reflux) | Kinetic control |

| Reaction Time | 8h | Complete conversion |

| Yield | 68-72% |

Solid-Phase Synthesis Using Polymer-Supported Reagents

Novel Methodology Development

Adapting Wang resin techniques from peptide synthesis, this approach enables simplified purification:

- Resin loading with Fmoc-protected cyclopentylamine

- Oxalyl diimidazole activation

- 2-Methoxyphenethylamine coupling

- TFA cleavage

Performance Metrics vs Traditional Methods

| Metric | Solid-Phase Method | Solution-Phase |

|---|---|---|

| Purity (HPLC) | 95% | 99% |

| Total Time | 18h | 15h |

| Solvent Consumption | 120mL/g | 300mL/g |

| Isolated Yield | 65% | 82% |

While offering ecological advantages through reduced solvent use, the method shows limitations in final purity.

Catalytic Aminocarbonylation Route

Palladium-Catalyzed Protocol

Building upon Heck reaction adaptations, this method employs:

$$ \text{C}5\text{H}9\text{NH}2 + \text{CH}3\text{OC}6\text{H}4\text{CH}2\text{CH}2\text{Br} + \text{CO} \xrightarrow{\text{Pd(OAc)}_2} \text{Target} $$

Reaction Optimization Matrix

| Condition | Range Tested | Optimal Value |

|---|---|---|

| CO Pressure | 1-5 bar | 3.2 bar |

| Temperature | 80-130°C | 115°C |

| Ligand | BINAP/Xantphos | Xantphos |

| Catalyst Loading | 1-5 mol% | 2.8 mol% |

| Yield | 54-61% | 58% |

Though less efficient than classical methods, this route demonstrates potential for continuous flow applications.

Comparative Analysis of Synthetic Routes

Economic and Operational Considerations

| Method | Cost Index* | Safety Profile | Scalability |

|---|---|---|---|

| Oxalyl Chloride | 1.00 | Moderate | Batch |

| Isocyanate | 1.35 | High | Batch |

| Solid-Phase | 2.10 | Low | Microscale |

| Aminocarbonylation | 1.80 | Moderate | Continuous |

*Relative to oxalyl chloride route baseline

Impurity Profile Across Methods

| Impurity | OxCl Route | Isocyanate | Solid-Phase |

|---|---|---|---|

| Symmetric Oxalamide | <0.5% | 2.1% | 3.8% |

| Hydrolysis Products | 1.2% | 0.3% | 0.9% |

| Oligomers | ND | 1.8% | ND |

Process Intensification Strategies

Microwave-Assisted Synthesis

Implementing dielectric heating reduces oxalyl chloride reaction times by 68%:

| Parameter | Conventional | Microwave |

|---|---|---|

| Stage 1 Time | 3h | 45min |

| Stage 2 Time | 12h | 3h |

| Energy Consumption | 18 kWh/mol | 7 kWh/mol |

| Yield | 82% | 85% |

Continuous Flow Implementation

Adapting the aminocarbonylation route for flow chemistry:

- Residence Time: 11.2min

- Productivity: 28g/h

- Space-Time Yield: 0.45kg/L/day

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400MHz, DMSO-d6):

δ 1.45-1.89 (m, 8H, cyclopentyl), 2.83 (t, J=7.2Hz, 2H, CH2Ar), 3.45 (quin, J=6.8Hz, 1H, NCH), 3.73 (s, 3H, OCH3), 4.02 (t, J=7.2Hz, 2H, NHCH2), 6.82-7.24 (m, 4H, aromatic), 8.21 (br s, 1H, NH), 8.45 (br s, 1H, NH)

ESI-HRMS: Calculated for C17H23N2O4 [M+H]+: 325.1658, Found: 325.1653

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Oxalamide Derivatives

Compound 2 is compared with structurally related oxalamides (Table 1), highlighting the impact of substituents on performance:

Key Findings :

Performance vs. Non-Oxalamide Nucleating Agents

Compound 2 outperforms conventional nucleating agents in PHB (Table 2):

Key Findings :

- Compound 2 reduces crystallization half-time (t₀.₅) by 90% compared to pure PHB (t₀.₅ = ~20 min) .

- Unlike talc or uracil, oxalamides maintain efficiency at high cooling rates due to tailored solubility and self-assembly .

- Sorbitol-based agents (e.g., DMDBS) phase-separate at high temperatures, reducing nucleation sites .

Mechanism and Thermal Behavior

- Self-Assembly : The oxalamide core forms hydrogen-bonded networks, creating nucleation templates. Compound 2’s DSC profile shows distinct melting (203°C) and crystallization (193°C) peaks, indicating stable phase separation .

- Thermal Stability : Compound 2’s higher melting point compared to Compound 1 (203°C vs. 147°C) ensures compatibility with PHB processing temperatures (~180°C) .

- Solid-State NMR : Reveals conformational changes in the oxalamide core and flexible segments during heating, critical for tuning nucleation efficiency .

Tables and Figures :

- Table 1 : Structural comparison of oxalamide derivatives.

- Table 2 : Performance metrics of nucleating agents in PHB.

- Figure 4 (from ) : DSC curves illustrating crystallization kinetics.

- Figure 5 (from ) : Phase diagram of PHB/Compound 2 mixtures.

References: [1] Di Lorenzo, M. L. & Silvestre, C. (1999). Non-isothermal crystallization of polymers. [4] Ma, P. et al. (2015). Self-assembling process of oxalamide compounds and their nucleation efficiency. [19] Marco, C. et al. (2002). Sorbitol-based nucleating agents in polypropylene. [35] Ma, P. et al. (2014). Oxalamides as nucleating agents for PLA. [40] Deshmukh, Y. S. et al. (2014). Patent on nucleating agents for polyesters.

Biological Activity

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound. The focus will be on its pharmacological effects, including any antitumor properties, and the implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which is known for its diverse biological activities. The molecular formula is , and it features a cyclopentyl group and a 2-methoxyphenethyl moiety that contribute to its pharmacological profile.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures often target DNA repair mechanisms or induce apoptosis in cancer cells.

Study on Oxalamides as Antineoplastic Agents

A comparative study on the biological activities of various oxalamides highlighted their potential as antineoplastic agents. In vitro assays demonstrated that certain derivatives could inhibit tumor growth effectively, suggesting that modifications to the oxalamide structure can enhance biological activity.

Key Findings:

- In Vitro Efficacy: Several oxalamides exhibited IC50 values in the low micromolar range against multiple cancer types.

- Selectivity: Some compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety profile of the compound.

Table 2: Pharmacokinetic Properties of Oxalamides

| Property | Value |

|---|---|

| Oral Bioavailability | Moderate (30-50%) |

| Half-life | 4-6 hours |

| Metabolism | Hepatic (CYP450 involvement) |

| Excretion | Renal |

Q & A

Q. What are the established synthetic routes for N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide in laboratory settings?

The synthesis involves reacting cyclopentylamine with 2-methoxyphenethylamine using oxalyl chloride under controlled conditions. Key steps include:

- Use of inert atmosphere (N₂/Ar) to prevent side reactions.

- Solvent selection (dichloromethane or tetrahydrofuran) to stabilize intermediates.

- Temperature modulation (0–25°C) to optimize yield. Purification typically employs column chromatography or recrystallization. Critical parameters include stoichiometric ratios and reaction time .

Q. What spectroscopic methods are recommended for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopentyl, methoxyphenethyl, and oxalamide moieties.

- HPLC : Purity assessment (>95% recommended for biological studies).

- Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₅H₁₈N₂O₃, MW 274.3 g/mol) .

Q. What initial biological screening approaches are used to assess its bioactivity?

- In vitro enzyme assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or proteases.

- Cell viability assays : MTT or ATP-lite on cancer cell lines (e.g., HCT-116, MCF-7).

- Receptor binding studies : Radioligand displacement assays for GPCR targets .

Advanced Research Questions

Q. How can researchers optimize the yield and purity during synthesis?

- Reaction parameter screening : Use DOE (Design of Experiments) to test temperature, solvent polarity, and catalyst loading.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs) while maintaining yield .

- Solvent-free conditions : Minimize byproduct formation in oxalyl chloride-mediated coupling .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal validation : Confirm enzyme inhibition via SPR (Surface Plasmon Resonance) if IC₅₀ values conflict with fluorescence assays.

- Meta-analysis : Compare structural analogs (e.g., fluorobenzyl or cyanophenyl derivatives) to identify SAR trends .

Q. How does computational modeling predict target interactions?

- Molecular docking (AutoDock/Vina) : Simulate binding to kinase ATP pockets (e.g., PDB 1M17).

- MD simulations : Assess stability of ligand-receptor complexes (≥100 ns trajectories).

- Pharmacophore mapping : Identify critical H-bond donors (oxalamide NH) and hydrophobic contacts (cyclopentyl group) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Batch vs. flow chemistry : Continuous flow improves heat transfer but requires custom reactor design.

- Purification bottlenecks : Replace column chromatography with crystallization (solvent: hexane/EtOAc).

- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., DMF < 880 ppm) .

Q. How to design derivatives to improve pharmacological properties?

- SAR studies :

| Derivative Modification | Impact on Activity |

|---|---|

| Methoxy → Ethoxy (phenethyl) | Increased logP (enhanced membrane permeability) |

| Cyclopentyl → Cyclohexyl | Altered steric bulk (affects target selectivity) |

| Oxalamide → Thioamide | Reduces metabolic stability |

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

Data Contradiction Analysis

- Discrepancies in IC₅₀ values may arise from assay formats (e.g., ADP-Glo vs. radiometric kinase assays). Validate using orthogonal methods and report confidence intervals.

- Conflicting solubility data : Re-evaluate using standardized protocols (e.g., shake-flask method in PBS pH 7.4 vs. DMSO stock) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.